molecular formula C23H24O12 B562074 4-Methylumbelliferyl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronic acid, methyl ester CAS No. 128095-50-1

4-Methylumbelliferyl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronic acid, methyl ester

Cat. No. B562074
CAS RN: 128095-50-1
M. Wt: 492.433
InChI Key: HZBVEPRBVYSPPX-IUHILOBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methylumbelliferyl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronic acid, methyl ester” is a compound widely utilized in biomedical exploration. It serves as an invaluable substrate for identifying and quantifying the dynamicity of numerous enzyme systems, most notably glucuronidases .


Synthesis Analysis

A practical and concise synthesis of this compound was accomplished. It features successive radical bromination and radical reduction of easily accessible methyl 4-methylumbelliferyl-2,3,4-tri-O-acetyl-β-d-glucouronate in four steps with a 28% overall yield .


Molecular Structure Analysis

The molecular formula of this compound is C23H24O12, and it has a molecular weight of 492.43 . The InChI key is HZBVEPRBVYSPPX-IUHILOBXSA-N .


Chemical Reactions Analysis

The synthesis of this compound involves a series of reactions including acetylation, radical bromination, and radical reduction .


Physical And Chemical Properties Analysis

This compound is a solid and is soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is known to be a substrate for various enzyme systems, particularly glucuronidases .

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

methyl (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12/c1-10-8-17(27)34-16-7-6-14(9-15(10)16)33-23-21(32-13(4)26)19(31-12(3)25)18(30-11(2)24)20(35-23)22(28)29-5/h6-9,18-21,23H,1-5H3/t18-,19-,20+,21+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBVEPRBVYSPPX-IUHILOBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858119
Record name Methyl 4-methyl-2-oxo-2H-1-benzopyran-6-yl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128095-50-1
Record name Methyl 4-methyl-2-oxo-2H-1-benzopyran-6-yl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.